molecular formula C18H19N5O3S B12185156 N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12185156
M. Wt: 385.4 g/mol
InChI Key: MXFXMGNNHDBSEZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a tetrazole ring and methoxy groups, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Tetrazole Ring Provides unique binding properties to biological targets.
Methoxy Groups Enhance lipophilicity and potential receptor interactions.
Benzothiophene Core Imparts stability and may influence biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines such as A431 and A549 . The mechanism often involves the modulation of cell cycle pathways and the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related benzamide derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their effectiveness against drug-resistant strains.

The biological activity of this compound is believed to stem from its ability to mimic natural substrates due to the presence of the tetrazole ring. This allows it to interact with enzymes or receptors involved in critical biological pathways. For example:

  • Enzyme Inhibition : The tetrazole moiety may facilitate binding to active sites of enzymes involved in cancer progression.
  • Receptor Modulation : The methoxy groups may enhance binding affinity to specific receptors associated with cellular signaling pathways.

Study 1: Anticancer Evaluation

In a recent study focusing on benzothiazole derivatives similar to our compound of interest, researchers synthesized a series of compounds and evaluated their anticancer activity against non-small cell lung cancer (NSCLC) cell lines. The lead compound exhibited IC50 values in the low micromolar range and was effective in promoting apoptosis through caspase activation .

Study 2: Antimicrobial Assessment

A series of N-substituted benzamides were synthesized and tested for their antimicrobial efficacy against various pathogens. Results indicated that some derivatives exhibited MIC values as low as 1.95 µg/ml against resistant strains of Staphylococcus aureus . These findings highlight the potential for further development of this compound as an antimicrobial agent.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-25-11-7-8-14(26-2)13(9-11)20-17(24)16-12-5-3-4-6-15(12)27-18(16)23-10-19-21-22-23/h7-10H,3-6H2,1-2H3,(H,20,24)

InChI Key

MXFXMGNNHDBSEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Origin of Product

United States

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